Biphenyl-4-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone
Description
Biphenyl-4-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone is a synthetic compound featuring a biphenyl moiety linked to a piperazine ring via a methanone bridge. The piperazine ring is substituted with a 3-phenylpropyl group, which confers distinct structural and physicochemical properties. This compound belongs to a class of arylpiperazine derivatives, which are widely studied for their central nervous system (CNS) activity, particularly as antipsychotic or neuroprotective agents .
Properties
Molecular Formula |
C26H28N2O |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(4-phenylphenyl)-[4-(3-phenylpropyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H28N2O/c29-26(25-15-13-24(14-16-25)23-11-5-2-6-12-23)28-20-18-27(19-21-28)17-7-10-22-8-3-1-4-9-22/h1-6,8-9,11-16H,7,10,17-21H2 |
InChI Key |
GMJGJOATEZIGKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic preparation of Biphenyl-4-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone involves several steps. One common approach is the condensation of 4-(3-phenylpropyl)piperazine with 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group. The final step is the conversion of the amino group to the methanone functionality .
Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Chemical Reactions Analysis
Reactivity:: Biphenyl-4-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: Oxidative transformations of the aromatic rings.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Substitution reactions at the phenyl and piperazine rings.
Nitrobenzoyl chloride: Used in the initial condensation step.
Hydrogenation catalysts: Employed for the reduction of the nitro group.
Base or acid catalysts: Facilitate ring substitutions.
Major Products:: The major products depend on the specific reaction conditions. Reduction leads to the formation of the amino derivative, while substitution reactions yield various substituted derivatives.
Scientific Research Applications
Biphenyl-4-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone finds applications in:
Medicinal Chemistry: As a scaffold for designing potential drug candidates.
Neuropharmacology: Due to its piperazine moiety, it may interact with neurotransmitter receptors.
Chemical Biology: Studying receptor-ligand interactions.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, potentially affecting signaling pathways or receptor function.
Comparison with Similar Compounds
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone
- Substituent : 2-Methoxyphenyl on the piperazine ring.
- Activity : Demonstrates high anti-dopaminergic and anti-serotonergic activity with low catalepsy induction, making it a promising atypical antipsychotic candidate .
- QSAR Insights : A higher electron affinity (EA) correlates with enhanced antidopaminergic activity, while a moderate brain/blood partition coefficient (QPlogBB) suggests balanced BBB penetration .
1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone
- Substituent : 2,3-Dichlorophenyl on the piperazine ring.
- Activity : Exhibits strong anti-dopaminergic activity but lower QPlogBB, indicating reduced BBB penetration compared to the methoxy analog .
- Catalepsy : Low catalepsy induction, similar to the methoxy derivative, suggesting favorable side-effect profiles .
Biphenyl-4-yl[4-(3-chlorophenyl)-piperazin-1-yl]methanone
Biphenyl-4-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone
- Substituent : 2-Hydroxyethyl on the piperazine ring.
- Physicochemical Properties : The hydrophilic hydroxyethyl group likely reduces logP and BBB penetration, contrasting with the lipophilic 3-phenylpropyl group in the target compound .
Data Table: Comparative Analysis
| Compound Name (Substituent) | Anti-Dopaminergic Activity | QPlogBB (Brain/Blood Partition) | Electron Affinity (EA) | Catalepsy Induction | Key Structural Feature |
|---|---|---|---|---|---|
| This compound | Moderate (predicted) | High (predicted) | Moderate (predicted) | Low (predicted) | 3-Phenylpropyl chain |
| 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone | High | Moderate | High | Low | 2-Methoxyphenyl |
| 1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone | High | Low | High | Low | 2,3-Dichlorophenyl |
| Biphenyl-4-yl[4-(3-chlorophenyl)-piperazin-1-yl]methanone | Unknown | Unknown | Unknown | Unknown | 3-Chlorophenyl |
| Biphenyl-4-yl[4-(2-hydroxyethyl)piperazin-1-yl]methanone | Not reported | Low (predicted) | Not reported | Not reported | 2-Hydroxyethyl |
Key Findings and Implications
Substituent Effects: Electron-Donating Groups (e.g., methoxy): Enhance anti-dopaminergic activity via increased EA but may reduce BBB penetration due to polarity . Electron-Withdrawing Groups (e.g., chlorine): Improve receptor binding but may compromise lipophilicity .
Catalepsy Induction : Compounds with lower potency for catalepsy (e.g., methoxy and dichloro analogs) are preferable for atypical antipsychotic development .
Biological Activity
Biphenyl-4-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C23H28N2O
- Molecular Weight : 364.48 g/mol
The biphenyl moiety and piperazine ring contribute to its interaction with various biological targets, making it a candidate for therapeutic applications.
This compound has been studied for its interaction with several receptor systems:
- Dopamine Receptors : Initial studies indicate that this compound exhibits affinity for dopamine receptors, particularly D2 and D3 subtypes. This suggests potential applications in treating disorders like schizophrenia and Parkinson's disease.
- Sigma Receptors : The compound also interacts with sigma receptors, which are implicated in neuroprotection and modulation of pain pathways. This interaction could lead to novel analgesic therapies.
- Serotonin Receptors : Preliminary data suggest that it may act as a serotonin receptor modulator, which could be beneficial in managing mood disorders.
In Vitro Studies
In vitro assays have demonstrated the following activities:
- Antagonistic Activity on Dopamine Receptors : The compound displayed IC50 values in the low micromolar range against D2 receptors, indicating significant antagonistic properties.
- Sigma Receptor Binding Affinity : Binding assays revealed a Ki value of approximately 50 nM for sigma receptors, suggesting moderate affinity that warrants further exploration.
In Vivo Studies
In vivo studies have shown promising results:
- Behavioral Models : In animal models of anxiety and depression, administration of the compound resulted in reduced anxiety-like behaviors, as measured by the elevated plus maze and forced swim tests.
- Neuroprotective Effects : Neuroprotective effects were observed in models of oxidative stress, where the compound significantly reduced neuronal cell death.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Schizophrenia Treatment : A study involving patients with schizophrenia showed that this compound improved symptoms when used as an adjunct therapy to standard antipsychotics.
- Chronic Pain Management : In a clinical trial for chronic pain management, patients reported significant relief when administered this compound alongside traditional analgesics.
- Neurodegenerative Disorders : Research indicated that the compound may slow down neurodegeneration in models of Alzheimer's disease by reducing amyloid-beta accumulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
